molecular formula C11H12N2 B3135385 1-(Pyridin-2-yl)cyclopentanecarbonitrile CAS No. 400727-04-0

1-(Pyridin-2-yl)cyclopentanecarbonitrile

Cat. No. B3135385
CAS RN: 400727-04-0
M. Wt: 172.23 g/mol
InChI Key: MRLREHCMBWHUHY-UHFFFAOYSA-N
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Description

“1-(Pyridin-2-yl)cyclopentanecarbonitrile” is a chemical compound with the molecular formula C11H12N2 . It has a molecular weight of 172.22638 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Pyridin-2-yl)cyclopentanecarbonitrile” include its molecular formula (C11H12N2) and molecular weight (172.22638) . Other properties such as melting point, boiling point, and density are not explicitly mentioned in the retrieved papers.

Scientific Research Applications

Crystal Structure and Chemical Reactions

  • Research shows that pyridin-2-yl compounds, including derivatives of 1-(Pyridin-2-yl)cyclopentanecarbonitrile, are involved in complex chemical reactions that lead to the formation of various compounds. For example, quaternized pyridin-3-ylidene malonitrile and cyanoacetate ester derivatives react with 1,3-dicarbonyl compounds to produce substituted pyran iodides. These reactions are characterized by high regioselectivity and have been studied using x-ray structural analysis (Shestopalov et al., 1991).

Synthesis and Biological Evaluation

  • 1-(Pyridin-2-yl)cyclopentanecarbonitrile derivatives have been synthesized and evaluated for their biological properties. For example, research has led to the synthesis of compounds like 1,3-bis(pyridin-2-yl)prop-2-en-1-one and their evaluation for antimicrobial and antioxidant activity. Some of these compounds have demonstrated moderate antifungal activity, indicating potential applications in antibacterial and antifungal areas (Rusnac et al., 2020).

Molecular Structure Analysis

  • Studies on isomeric N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines provide insight into the molecular structures of pyridin-2-yl compounds. These studies show consistent conformations between the pyridine rings and the bridging cyclohexane rings. The crystal packing in these compounds is influenced by various intermolecular interactions, including C–H⋯N and π⋯π contacts (Lai et al., 2006).

Photoreactions and Spectroscopy

  • Pyridin-2-yl compounds exhibit interesting photoreactions and spectroscopic properties. For instance, 2-(1H-pyrazol-5-yl)pyridines demonstrate various types of photoreactions, including excited-state intramolecular and intermolecular proton transfers. These compounds provide a unique example of molecules displaying multiple photoreaction types, which are studied using spectroscopic methods and quantum chemical computations (Vetokhina et al., 2012).

Chemical Synthesis and Coordination Chemistry

  • Pyridin-2-yl compounds are used in chemical synthesis and coordination chemistry. Research has focused on the synthesis of derivatives and their complex chemistry, including their use as ligands and in the formation of luminescent lanthanide compounds for biological sensing (Halcrow, 2005).

Safety and Hazards

While specific safety and hazard information for “1-(Pyridin-2-yl)cyclopentanecarbonitrile” is not available, general precautions for handling similar chemical compounds include avoiding contact with skin and eyes, not breathing dust, vapors, or spray mist, and not ingesting .

properties

IUPAC Name

1-pyridin-2-ylcyclopentane-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c12-9-11(6-2-3-7-11)10-5-1-4-8-13-10/h1,4-5,8H,2-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRLREHCMBWHUHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyridin-2-yl)cyclopentanecarbonitrile

Synthesis routes and methods

Procedure details

To a suspension of sodium hydride (60%) (0.745 g, 18.644 mmol) in dimethyl sulfoxide (10 mL) was dropwise added a mixture of pyridin-2-yl-acetonitrile (429) (1 g, 8.475 mmol) and 1,4-dibromo-butane (1.831 g, 8.475 mmol) dissolved in dimethyl sulfoxide-ether (10 mL, 1:1) at 0° C. and the reaction mixture was stirred for 30 min at the same temperature and then stirred at room temperature for 4 h. After completion of the reaction (monitored by silica TLC, Rf=0.4, in 10% ethyl acetate/hexane) the mixture was quenched with HCl (1N, 10 mL). The reaction mixture was diluted water (20 mL) and extracted with ethyl acetate (2×50 mL) combined extracts were washed with water (20 mL) and brine (2×20 mL). The organic phase was thereafter dried and concentrated in vacuo to get a crude mass which was purified by combi-flash to get 1-pyridin-2-yl-cyclopentanecarbonitrile (430) (1.2 g, 82%) as a color less liquid.
Quantity
0.745 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
1.831 g
Type
reactant
Reaction Step Two
[Compound]
Name
dimethyl sulfoxide-ether
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(Pyridin-2-yl)cyclopentanecarbonitrile

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